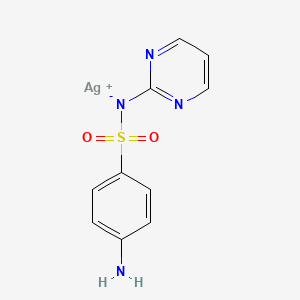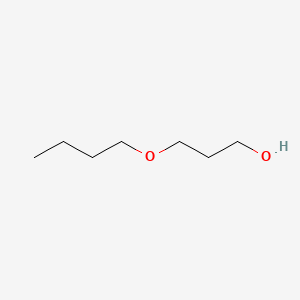
lithium;3-carboxy-5-sulfobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Lithium;3-carboxy-5-sulfobenzoate can be synthesized through the sulfonation of isophthalic acid followed by lithiation. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled temperature conditions. The resulting sulfonated product is then neutralized with lithium hydroxide to form the lithium salt.
Industrial Production Methods: Industrial production of this compound involves large-scale sulfonation reactors where isophthalic acid is treated with sulfonating agents. The reaction mixture is then neutralized with lithium hydroxide, and the product is purified through crystallization or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the carboxyl and sulfonate groups.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the carboxyl and sulfonate groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted aromatic compounds with various functional groups.
科学的研究の応用
Lithium;3-carboxy-5-sulfobenzoate has several scientific research applications:
Chemistry: Used as a monomer for water-dispersible polyesters and in the synthesis of polymer blends.
Biology: Investigated for its potential antimicrobial properties when incorporated into polymer matrices.
Industry: Utilized in the production of lithium-ion batteries as a component of solid polymer electrolytes.
作用機序
The mechanism of action of lithium;3-carboxy-5-sulfobenzoate involves its interaction with various molecular targets and pathways:
類似化合物との比較
Dimethyl 5-sulfoisophthalate sodium salt: Used in the synthesis of cationic dyeable polyesters.
5-Sulfoisophthalic acid monolithium salt: Similar structure and applications in polymer synthesis.
特性
IUPAC Name |
lithium;3-carboxy-5-sulfobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O7S.Li/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKPBCOOXDBLLG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5LiO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[2-(dimethylamino)ethyl]tetrazole-5-thiol](/img/structure/B7802112.png)


